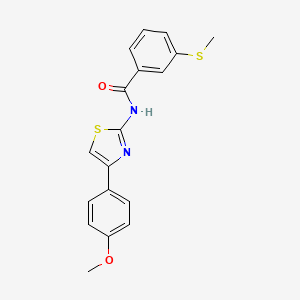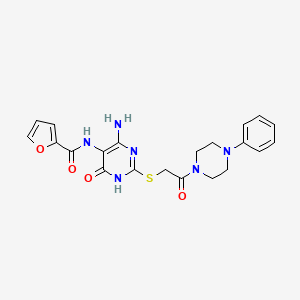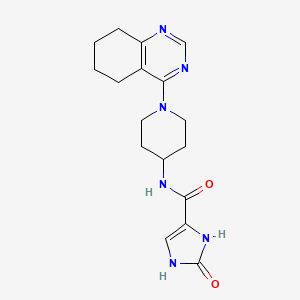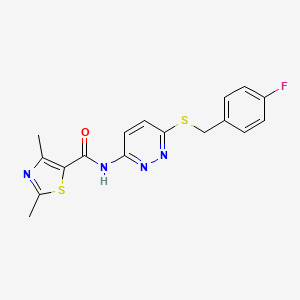
4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is a chemical compound with the molecular formula C6H6BClO4S . It’s a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is represented by the InChI code: 1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3 .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is 220.44 . The kinetics of its reactions are dependent on the substituents in the aromatic ring .Scientific Research Applications
- Application : 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid serves as a boron reagent in Suzuki–Miyaura reactions. It participates in cross-coupling reactions with aryl halides or triflates, leading to the synthesis of diverse biaryl compounds .
- Application : This compound acts as a reagent in tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences .
- Application : 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids using fluoroalkyl iodides .
- Application : Researchers have used this compound in catalytic protodeboronation reactions, leading to the synthesis of complex molecules .
- Application : The addition of B–H over an unsaturated bond occurs with syn-selectivity using this compound. It has been employed in the development of new borane reagents .
Suzuki–Miyaura Coupling
Tandem-Type Pd(II)-Catalyzed Reactions
Fluoroalkylation
Protodeboronation
Borylation of Unsaturated Bonds
Analytical Chemistry and Mass Spectrometry
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The ADME properties of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid It’s known that the kinetics of boronic esters like this compound can be influenced by the substituents in the aromatic ring and the ph of the environment . These factors can considerably accelerate the rate of reaction, especially at physiological pH .
Result of Action
The molecular and cellular effects of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid ’s action involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid can be influenced by environmental factors such as the pH of the environment . For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Future Directions
properties
IUPAC Name |
(4-chloro-5-methoxycarbonylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNUOUYCFUBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)OC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)
![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)
![5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2575269.png)
![N-cyclohexyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2575271.png)


![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)